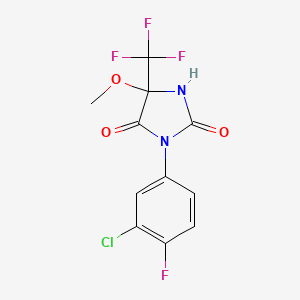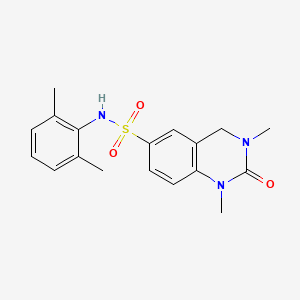![molecular formula C12H12INS B11070766 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B11070766.png)
4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is an organic compound that features an iodine atom attached to an aniline ring, with a methylthiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline typically involves the following steps:
Iodination of Aniline: The starting material, aniline, is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to form 4-iodoaniline.
Formation of the Thiophene Derivative: The thiophene ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Coupling Reaction: The final step involves coupling the 4-iodoaniline with the thiophene derivative. This can be achieved through a nucleophilic substitution reaction, where the thiophene derivative is reacted with a suitable electrophile to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other groups.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its iodine substituent makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Heck reactions.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. Thiophene-containing compounds have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors and other advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics.
Mechanism of Action
The mechanism of action of 4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could play a role in binding interactions, while the iodine atom might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-[(2-thienyl)methyl]aniline: Similar structure but with a different thiophene substitution pattern.
4-iodo-N-[(3-methylphenyl)methyl]aniline: Similar structure but with a phenyl ring instead of a thiophene ring.
4-bromo-N-[(3-methylthiophen-2-yl)methyl]aniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline is unique due to the combination of the iodine atom and the methylthiophene substituent. This combination can influence the compound’s electronic properties and reactivity, making it a valuable intermediate for various synthetic applications.
Properties
Molecular Formula |
C12H12INS |
|---|---|
Molecular Weight |
329.20 g/mol |
IUPAC Name |
4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12INS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-7,14H,8H2,1H3 |
InChI Key |
MATDBCKEDGMTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B11070685.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B11070691.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11070695.png)
![(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine](/img/structure/B11070701.png)

![(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B11070714.png)
![5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B11070717.png)
![2-(2-oxopyrrolidin-1-yl)-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11070719.png)
![Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11070722.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11070738.png)
![Dimethyl 2-amino-4-(2-fluorophenyl)-5-oxo-7-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11070741.png)
![Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B11070745.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide](/img/structure/B11070758.png)

